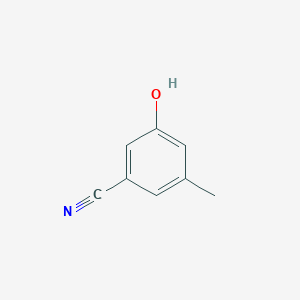

3-Hydroxy-5-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATUMQZBLZQKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620622 | |

| Record name | 3-Hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95658-81-4 | |

| Record name | 3-Hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxy-5-methylbenzonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, also known as 3-cyano-5-methylphenol, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a methyl group, and a nitrile group on a benzene ring—renders it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The nitrile functional group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

Nomenclature and Structure

-

IUPAC Name : this compound[2]

-

Synonyms : 3-Cyano-5-methylphenol, 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[3]

The structure of this compound features a benzene ring substituted with a hydroxyl (-OH) group at position 1, a cyano (-C≡N) group at position 3, and a methyl (-CH₃) group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow solid, crystalline powder | [3] |

| Molecular Weight | 133.15 g/mol | [2][3][4] |

| Melting Point | 134–137°C | [3] |

| Boiling Point | Estimated above 300°C | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | [3] |

| Density | 1.15–1.2 g/cm³ | [3] |

| Flash Point | >150°C | [3] |

| pKa | Not widely reported | |

| LogP | 1.6 (Predicted) | [2][5] |

Spectral Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl protons will present as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the nitrile carbon (δ 115-120 ppm), the aromatic carbons (δ 110-160 ppm), and the methyl carbon (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies include:

-

O-H stretch (hydroxyl) : A broad band around 3200-3600 cm⁻¹

-

C-H stretch (aromatic and methyl) : Around 2850-3100 cm⁻¹

-

C≡N stretch (nitrile) : A sharp, strong absorption around 2220-2240 cm⁻¹[6]

-

C=C stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region[6]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 133. Fragmentation patterns can provide further structural information. Predicted collision cross-section values can also aid in identification.[5]

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[7][8] The presence of the hydroxyl, methyl, and nitrile groups allows for a variety of chemical transformations:

-

Hydroxyl Group : Can undergo etherification, esterification, and O-alkylation reactions. It also activates the aromatic ring towards electrophilic substitution.

-

Nitrile Group : Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[9]

-

Aromatic Ring : Can undergo electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. A common approach involves the modification of a more readily available starting material.

Representative Synthetic Pathway: From 3-Bromotoluene

A practical, one-pot synthesis can be achieved from 3-bromotoluene through a C-H activation/borylation/oxidation sequence to generate 3-bromo-5-methylphenol, which can then be converted to the nitrile.[10]

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis from an Aldehyde Precursor

A general method for synthesizing nitriles from aldehydes can be adapted for the preparation of this compound.[11]

-

Oxime Formation : The corresponding aldehyde (3-hydroxy-5-methylbenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent to form the aldoxime.

-

Dehydration : The aldoxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, or catalyzed by agents like ferrous sulfate.[11]

Detailed Steps:

-

Dissolve 3-hydroxy-5-methylbenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., dimethylformamide).

-

Add a catalytic amount of anhydrous ferrous sulfate.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Research and Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[12] The nitrile group can act as a key pharmacophore, participating in various interactions with biological targets.[1][13]

As a Versatile Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a wide range of chemical modifications, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the hydroxyl group can be a handle for introducing different substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

While specific applications of this compound itself are not extensively documented in mainstream therapeutic use, its structural motifs are present in compounds investigated for various activities:

-

Kinase Inhibition : Benzonitrile derivatives are known to be inhibitors of various kinases, which are often dysregulated in cancer.[12]

-

Antiviral and Antimicrobial Activity : The benzonitrile scaffold has been explored for its potential against viruses like Hepatitis C and various bacterial and fungal pathogens.[12]

-

Neurological Disorders : The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for antiepileptic drugs, contains a similar structural element, highlighting the relevance of this substitution pattern in neuroscience research.[13]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

-

Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2]

Precautionary Measures

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8]

-

Engineering Controls : Use only under a chemical fume hood to ensure adequate ventilation.[7][8]

-

Handling : Avoid breathing dust, and wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

First Aid

-

Inhalation : Move to fresh air. Seek medical advice if symptoms persist.[3]

-

Skin Contact : Remove contaminated clothing and rinse skin thoroughly with soap and water.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[3]

-

Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery and development. Its well-defined chemical properties, coupled with the reactivity of its functional groups, make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development endeavors.

References

-

PubChem. This compound | C8H7NO | CID 21949823. [Link]

-

Methylamine Supplier. This compound MSDS/SDS. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

PubChem. 3-[Hydroxy(isoquinolin-5-yl)methyl]benzonitrile | C17H12N2O | CID 115481191. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Autech. 3-Chloro-5-Hydroxy-Benzonitrile: A Versatile Building Block in Modern Chemistry. [Link]

-

ResearchGate. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

- Google Patents.

-

SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Cheméo. Cyclohexene, 4-chloro- (CAS 930-65-4) - Chemical & Physical Properties. [Link]

-

National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

-

PubMed. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. [Link]

- Google Patents. Improved synthesis of optically pure (s)

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. [Link]

- Google Patents.

-

ResearchGate. The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. [Link]

-

SpectraBase. 6-methyl-2-(trichloromethyl)-4-pyrimidino. [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7NO | CID 21949823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 4. capotchem.com [capotchem.com]

- 5. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. benchchem.com [benchchem.com]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-5-methylbenzonitrile (CAS: 95658-81-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-5-methylbenzonitrile, a key aromatic building block. It details the compound's chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, provides an analysis of its spectroscopic characteristics, and discusses its significance and applications in the field of medicinal chemistry and drug discovery.

Introduction and Chemical Identity

This compound, with the CAS number 95658-81-4, is a disubstituted benzonitrile featuring a hydroxyl and a methyl group at the 3 and 5 positions of the benzene ring, respectively.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its structure combines the nucleophilic character of the phenol, the directing effects of the methyl group, and the versatile reactivity of the nitrile moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 95658-81-4 | [1][4] |

| Molecular Formula | C₈H₇NO | [1][4] |

| Molecular Weight | 133.15 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | - |

| Melting Point | 134-137 °C | - |

| Boiling Point | Estimated >300 °C | - |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO. | - |

| XLogP3 | 1.6 | [1] |

| Topological Polar Surface Area | 44 Ų | [1] |

Synthesis of this compound

While multiple synthetic routes to substituted benzonitriles exist, a common and effective method involves the Sandmeyer reaction, starting from the corresponding aniline.[5] This section outlines a plausible and detailed protocol for the synthesis of this compound from 3-amino-5-methylphenol.

Reaction Scheme:

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the synthesis of aryl nitriles from anilines.

Materials:

-

3-Amino-5-methylphenol

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Deionized water

-

Ice

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar quantity of 3-amino-5-methylphenol in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, gently heat the reaction mixture to approximately 50-60 °C for 1-2 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.0-7.3 | Multiplet | 3H | Aromatic H |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155-160 | C -OH |

| ~140-145 | C -CH₃ |

| ~115-135 | Aromatic C -H |

| ~118-122 | C ≡N |

| ~110-115 | Aromatic C -CN |

| ~20-25 | -C H₃ |

FT-IR Spectroscopy (Infrared)

The FT-IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |

| ~3600-3200 (broad) | O-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2950-2850 | C-H (methyl) | Stretching |

| ~2240-2220 | C≡N | Stretching |

| ~1600-1450 | C=C (aromatic) | Stretching |

| ~1200-1100 | C-O | Stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Fragment |

| 133 | [M]⁺ (Molecular Ion) |

| 132 | [M-H]⁺ |

| 104 | [M-HCN]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are a significant class of compounds in medicinal chemistry, serving as key intermediates and pharmacophores in the development of various therapeutic agents.[3] The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

The nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration. The phenolic hydroxyl group can be a key interaction point with biological targets or a site for modification to improve pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H7NO). [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Informations Index. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Capot Chemical. Specifications of this compound. [Link]

-

Chemsrc. 3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile. [Link]

-

SpectraBase. 3-(Hydroxymethyl)benzonitrile - Optional[FTIR] - Spectrum. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. [Link]

- Google Patents.

- Google Patents. Processes for the synthesis of 3-hydroxyglutaronitrile.

-

PubMed. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

- Google Patents. Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole).

- Google Patents.

- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

-

NIST WebBook. Benzonitrile, 3-hydroxy-. [Link]

-

The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. [Link]

-

ResearchGate. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

Journal of Materials and Environmental Science. GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Chloro-5-Hydroxy-Benzonitrile: A Versatile Building Block in Modern Chemistry. [Link]

-

Cambridge Open Engage. Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylbenzonitrile from 3,5-dimethylphenol

This guide provides a comprehensive technical overview for the synthesis of 3-Hydroxy-5-methylbenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3,5-dimethylphenol. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview: A Two-Step Approach

The transformation of 3,5-dimethylphenol into this compound necessitates a two-step synthetic sequence. The initial and most critical step involves the introduction of a carbon atom onto the aromatic ring, specifically as a formyl group (-CHO). This is followed by the conversion of the aldehyde functionality into the target nitrile group (-CN).

The paramount challenge in this synthesis is controlling the regioselectivity of the initial formylation reaction. 3,5-dimethylphenol possesses three potential sites for electrophilic aromatic substitution: the C2, C4, and C6 positions. Due to the directing effects of the hydroxyl and methyl groups, substitution is most likely to occur at the positions ortho and para to the hydroxyl group. This guide will focus on a synthetic pathway that leverages a highly regioselective formylation method to yield the desired intermediate, which is then efficiently converted to the final product.

Part 1: Regioselective Formylation of 3,5-Dimethylphenol

Several methods exist for the formylation of phenols, with the Reimer-Tiemann and Vilsmeier-Haack reactions being the most prominent.[1][2][3] For the formylation of 3,5-dimethylphenol, the Vilsmeier-Haack reaction offers superior regioselectivity and milder conditions compared to the often less selective Reimer-Tiemann reaction.[4][5][6] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][7] This electrophilic species then attacks the electron-rich phenol ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism of the Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the phenol.

Caption: Vilsmeier-Haack formylation of 3,5-dimethylphenol.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich phenols.[4][5]

Materials:

-

3,5-Dimethylphenol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 3,5-dimethylphenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N,N-dimethylformamide to the stirred solution.

-

To this mixture, add phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-hydroxy-3,5-dimethylbenzaldehyde.

-

Purify the product by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Ratio | Key Parameters |

| 3,5-Dimethylphenol | 1.0 | Starting material |

| DMF | 3.0 | Reagent and solvent |

| POCl₃ | 1.2 | Vilsmeier reagent precursor |

| Dichloromethane | - | Anhydrous solvent |

| Temperature | 0 °C to RT | Controlled addition, followed by room temp. reaction |

| Reaction Time | 4-6 hours | Monitored by TLC |

| Expected Yield | 70-85% | Post-purification |

Part 2: Conversion of 4-Hydroxy-3,5-dimethylbenzaldehyde to this compound

The transformation of an aromatic aldehyde to a nitrile is a common and well-established synthetic step. A highly efficient and green method involves a one-pot reaction with hydroxylamine hydrochloride.[8][9][10] This process first forms an aldoxime intermediate, which then undergoes dehydration to yield the nitrile.[10][11][12] The use of solvents like N,N-dimethylformamide (DMF) or formic acid can facilitate this conversion, often in high yields.[8][13]

Reaction Mechanism: Aldehyde to Nitrile Conversion

The reaction proceeds via the formation of an oxime, which is then dehydrated to the nitrile.

Caption: Conversion of the intermediate aldehyde to the final nitrile product.

Experimental Protocol: Aldehyde to Nitrile Conversion

This one-pot protocol is based on established methods for the synthesis of aryl nitriles from aromatic aldehydes.[8][13]

Materials:

-

4-Hydroxy-3,5-dimethylbenzaldehyde

-

Hydroxylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 4-hydroxy-3,5-dimethylbenzaldehyde, hydroxylamine hydrochloride, and N,N-dimethylformamide.

-

Heat the reaction mixture to 100-110 °C with stirring.

-

Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by column chromatography or recrystallization to obtain a high-purity solid.

| Reagent | Molar Ratio | Key Parameters |

| 4-Hydroxy-3,5-dimethylbenzaldehyde | 1.0 | Starting aldehyde |

| Hydroxylamine hydrochloride | 1.2 | Nitrile forming reagent |

| DMF | - | Solvent |

| Temperature | 100-110 °C | Promotes oxime formation and dehydration |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Expected Yield | >90% | Post-purification[13] |

Conclusion

The synthesis of this compound from 3,5-dimethylphenol is a robust and efficient two-step process. The key to a successful synthesis lies in the regioselective Vilsmeier-Haack formylation of the starting phenol to produce 4-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then readily converted to the target nitrile in high yield using a one-pot reaction with hydroxylamine hydrochloride. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for the laboratory-scale production of this valuable chemical intermediate.

References

-

Copper-mediated Regioselective C–H Cyanation of Phenols with Assistance of Bipyridine-type Bidentate Auxiliary. Synfacts, 2017(08), 0820. [Link]

-

Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports, 11(1), 14214. [Link]

-

Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4444–4447. [Link]

-

Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 7(12), 850-858. [Link]

-

Facile Synthesis of Nitriles from Aromatic Aldehydes Using DMSO‐I2. Synthetic Communications, 37(14), 2329–2333. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine. Organic & Biomolecular Chemistry, 17(42), 9323–9327. [Link]

-

Cyanation of Phenol Derivatives with Aminoacetonitriles by Nickel Catalysis. Organic Letters, 18(17), 4444-4447. [Link]

-

Benzonitrile can be prepared from benzaldehyde on treatment with. Allen Career Institute. [Link]

-

Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. JoVE. [Link]

-

Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source. Organic Letters, 22(15), 5945–5949. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(6), 2139–2167. [Link]

-

Direct Synthesis of Aromatic Nitriles from Aldehydes Using Hydroxylamine and Oxalyl Chloride. Synthetic Communications, 31(2), 289–293. [Link]

-

o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 45(44), 8191–8193. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(32), 18385–18394. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

-

Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). ResearchGate. [Link]

-

Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(10), 2275. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568. [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 10(4), 366. [Link]

-

Benzaldehyde To Benzonitrile. Scribd. [Link]

- Synthesis of benzonitriles from substituted benzaldehyde.

-

Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]

-

How can phenols be converted into benzonitrile? Quora. [Link]

-

A Facile One-Pot Conversion of Aldehydes into Nitriles. Synthetic Communications, 39(20), 3671–3675. [Link]

-

Reimer–Tiemann reaction. Wikipedia. [Link]

-

How is phenol converted into m-nitrobenzoic acid? Quora. [Link]

-

Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. [Link]

-

the reimer-tiemann reaction. Sciencemadness.org. [Link]

-

Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]

-

ortho-Formylation of phenols. Organic Syntheses. [Link]

-

3,5-Dimethylphenol. PubChem. [Link]

-

Understanding 3,5-Dimethylphenol: Key Industrial Applications and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 29(1), 226. [Link]

-

Showing Compound 3,5-Dimethylphenol (FDB007241). FooDB. [Link]

-

Organic Conversion: 1 | Phenol | Benzene. YouTube. [Link]

- Preparation method of 3,5-dimethylphenol.

-

Preparation of 3,5-dimethylphenol. PrepChem.com. [Link]

-

Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. ResearchGate. [Link]

Sources

- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. jocpr.com [jocpr.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. scribd.com [scribd.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

3-Hydroxy-5-methylbenzonitrile molecular weight and formula

An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 95658-81-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. By virtue of its hydroxyl and nitrile functionalities, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its fundamental physicochemical properties, spectroscopic characteristics, a validated synthetic protocol, and critical safety information, designed for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound, also known as 3-cyano-5-methylphenol, is a substituted aromatic compound. The presence of a hydroxyl group (a hydrogen bond donor and weak acid), a nitrile group (a strong dipole and precursor to other functional groups), and a methyl group on the benzene ring imparts a unique combination of reactivity and physical properties.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][2][3][4][5] |

| Molecular Weight | 133.15 g/mol | [1][4][5][6] |

| IUPAC Name | This compound | [1][7] |

| CAS Number | 95658-81-4 | [1][3][4][5] |

| Synonyms | 3-Cyano-5-methylphenol, 3-CYANO-5-HYDROXYTOLUENE | [1][3][4] |

| Physical Form | Solid | [7] |

| Monoisotopic Mass | 133.052763847 Da | [1][2] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized this compound. While a dedicated spectrum for this specific molecule is not provided, the expected signals can be inferred from its functional groups and data from analogous compounds.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak for the hydroxyl (O-H) stretch will appear around 3200-3600 cm⁻¹. The nitrile (C≡N) group will exhibit a sharp, intense absorption in the 2220-2240 cm⁻¹ region.[8] Aromatic C=C stretching vibrations will be observed in the 1400-1650 cm⁻¹ range, while the methyl C-H stretch will be found around 2900-3050 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will feature distinct signals corresponding to the different hydrogen environments. The aromatic protons will appear as multiplets in the δ 6.5-7.5 ppm range. The methyl (CH₃) protons will present as a singlet around δ 2.0-2.5 ppm. The phenolic hydroxyl (OH) proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon is typically found in the δ 110-125 ppm range.[8] The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbon will appear upfield, typically around δ 20-25 ppm.

-

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and reliable method involves the cyanation of a corresponding aryl halide or diazonium salt. A plausible laboratory-scale protocol starting from 3-bromo-5-methylphenol is described below. This choice is based on the high efficiency of palladium-catalyzed cross-coupling reactions for forming C-CN bonds.[9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize this compound from 3-bromo-5-methylphenol.

Materials:

-

3-bromo-5-methylphenol

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylphenol (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble palladium salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

Benzonitrile derivatives are crucial intermediates in organic synthesis.[9] The nitrile group is highly versatile and can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide range of chemical entities.[9]

-

Pharmaceutical Scaffolding: The this compound moiety can be found in scaffolds for developing novel therapeutic agents. The phenol group can act as a hydrogen bond donor, interacting with biological targets, while the nitrile can be a key pharmacophoric element or a synthetic handle for further elaboration.

-

Agrochemicals: Substituted benzonitriles are used in the synthesis of herbicides and pesticides. The specific substitution pattern of this molecule makes it a candidate for creating new agrochemical compounds.

-

Materials Science: The rigid aromatic structure and polar functional groups make it a useful precursor for synthesizing liquid crystals, polymers, and other advanced materials.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1][6]

-

GHS Hazard Statements:

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and ensure thorough washing after handling.[6][7]

-

Extinguishing Media: In case of fire, use dry chemical, foam, carbon dioxide, or water spray. Combustion may produce toxic fumes, including nitrogen oxides and cyanide compounds.[6]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO). Retrieved from [Link]

-

Molbase. (n.d.). 3-hydroxy-5-methyl-benzonitrile. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). This compound MSDS/SDS. Retrieved from [Link]

-

PubChem. (n.d.). 3-[Hydroxy(isoquinolin-5-yl)methyl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy- Reaction thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Benzonitrile Derivatives in Modern Chemistry: A Focus on 3-Bromo-5-methylbenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | C8H7NO | CID 21949823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. molbase.com [molbase.com]

- 4. This compound - CAS:95658-81-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 7. This compound | 95658-81-4 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

A Deep Dive into the Spectroscopic Characterization of 3-Hydroxy-5-methylbenzonitrile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a core structural motif in numerous pharmacologically active compounds and functional materials. Its unique combination of a nitrile group, a hydroxyl group, and a methyl group on a benzene ring imparts specific electronic and steric properties that are crucial for its molecular interactions and reactivity. A thorough understanding of its chemical structure is paramount for its application in drug design, synthesis, and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data to elucidate the molecule's structure with a high degree of confidence.

Molecular Structure

The structural formula of this compound is presented below. The systematic IUPAC name is this compound, and its Chemical Abstracts Service (CAS) registry number is 95658-81-4.[1] The molecule has a molecular formula of C₈H₇NO and a monoisotopic mass of 133.0528 Da.[1]

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Overview

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule to form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation to produce a series of smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.

-

Detection: An ion detector measures the abundance of ions at each m/z value.

Figure 2: Experimental workflow for Mass Spectrometry.

Data Analysis and Interpretation

| m/z (Predicted) | Ion | Description |

| 133 | [M]⁺• | Molecular Ion |

| 132 | [M-H]⁺ | Loss of a hydrogen radical |

| 104 | [M-HCN]⁺• | Loss of hydrogen cyanide |

| 103 | [M-CH₂O]⁺• | Loss of formaldehyde |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 1: Predicted Mass Spectral Data for this compound

The molecular ion peak is expected at m/z 133, corresponding to the molecular weight of the compound. A peak at m/z 132 would result from the loss of a hydrogen atom. The loss of the nitrile group as hydrogen cyanide (HCN) would lead to a fragment at m/z 104. Another potential fragmentation pathway involves the loss of formaldehyde (CH₂O) from the hydroxymethyl group that could be formed through rearrangement, resulting in a peak at m/z 103. The presence of a peak at m/z 77 would be indicative of a phenyl cation.

Figure 3: Predicted mass spectral fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Theoretical Overview

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The absorption of IR radiation causes a transition between vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), and the positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and the sample absorbs energy at specific frequencies.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is used to convert the signal into an infrared spectrum.

Data Analysis and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, aromatic C-H, and C-O functional groups. The following table summarizes the expected IR absorption bands based on data for analogous compounds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H | Stretching |

| ~3050 | Aromatic C-H | Stretching |

| ~2230 | C≡N | Stretching |

| ~1600, ~1470 | Aromatic C=C | Stretching |

| ~1250 | C-O | Stretching |

| ~850 | Aromatic C-H | Out-of-plane bending |

Table 2: Expected Infrared Absorption Bands for this compound

A broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, medium-intensity band around 2230 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1470 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group will be observed in the 1250 cm⁻¹ region. Finally, the substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, a strong band is typically observed around 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Theoretical Overview

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the magnetic field it experiences, resulting in different resonance frequencies (chemical shifts). The integration of the signal provides information about the number of nuclei, and the splitting pattern (multiplicity) reveals information about neighboring nuclei.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The sample tube is placed in the NMR spectrometer, and the sample is subjected to a strong magnetic field and a series of radiofrequency pulses.

-

Signal Detection and Processing: The resulting free induction decay (FID) signal is detected, amplified, and then Fourier transformed to generate the NMR spectrum.

Figure 4: Experimental workflow for NMR Spectroscopy.

¹H NMR Data Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The expected chemical shifts and multiplicities are detailed in the table below.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet | 1H | Ar-OH |

| ~7.1-7.3 | Singlet/Multiplet | 3H | Ar-H |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 3: Predicted ¹H NMR Spectral Data for this compound

The hydroxyl proton (Ar-OH) is expected to appear as a broad singlet in the downfield region (around 9.5-10.5 ppm), and its chemical shift can be concentration-dependent. The three aromatic protons are expected to appear in the region of 7.1-7.3 ppm. Due to their similar chemical environments and potential for small meta-couplings, they may appear as a complex multiplet or even as closely spaced singlets. The methyl protons (Ar-CH₃) will give rise to a sharp singlet at around 2.3 ppm, integrating to three protons.

¹³C NMR Data Analysis and Interpretation

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The expected chemical shifts are summarized below.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~158 | C-OH |

| ~140 | C-CH₃ |

| ~120-130 | Aromatic C-H |

| ~118 | C≡N |

| ~115 | C-CN |

| ~21 | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

The carbon attached to the hydroxyl group (C-OH ) is expected to be the most downfield of the aromatic carbons, around 158 ppm. The carbon bearing the methyl group (C-CH₃ ) will also be downfield, around 140 ppm. The aromatic carbons bonded to hydrogen (Aromatic C-H ) will appear in the typical aromatic region of 120-130 ppm. The nitrile carbon (C≡N ) will be observed around 118 ppm, and the carbon to which the nitrile is attached (C-CN ) will be around 115 ppm. The methyl carbon (-CH₃ ) will appear in the upfield region, around 21 ppm.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and offers insights into potential fragmentation pathways. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl, nitrile, and substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments within the molecule, allowing for an unambiguous assignment of its structure. This multi-technique approach ensures a high level of confidence in the structural characterization, which is a critical foundation for any further research or development involving this versatile chemical entity.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0013674). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Hydroxymethyl)benzonitrile. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Hydroxymethyl)benzonitrile. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000754). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7NO). Retrieved from [Link]

-

Chemsrc. (n.d.). 3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-5-methylbenzonitrile in Organic Solvents

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Hydroxy-5-methylbenzonitrile and Its Solubility

This compound is a substituted aromatic nitrile with a chemical structure featuring a benzene ring functionalized with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. This unique combination of functional groups imparts a specific set of physicochemical properties that make it a molecule of interest in various chemical and pharmaceutical research domains. Its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals, is noteworthy.

The solubility of this compound in organic solvents is a critical parameter that underpins its application in synthesis, purification, formulation, and analytical characterization. A thorough understanding of its solubility behavior is paramount for designing efficient reaction conditions, developing robust crystallization processes, and formulating products with desired bioavailability and stability.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a framework for interpreting the results.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 95658-81-4 | PubChem[1] |

| Molecular Formula | C₈H₇NO | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow solid, crystalline powder | N/A |

| Melting Point | 134–137°C | N/A |

| SMILES | CC1=CC(=CC(=C1)O)C#N | PubChem[1] |

| InChIKey | OATUMQZBLZQKBX-UHFFFAOYSA-N | PubChem[1] |

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent functional groups.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[3][4]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar due to the large dipole moment associated with the carbon-nitrogen triple bond. It can act as a hydrogen bond acceptor. This contributes to its solubility in polar solvents.

-

Methyl Group (-CH₃) and Benzene Ring: These components are nonpolar. A larger nonpolar hydrocarbon portion in a molecule tends to decrease its solubility in polar solvents and increase its solubility in nonpolar solvents.[2]

Based on these structural features, it can be predicted that this compound will exhibit moderate to good solubility in polar organic solvents and lower solubility in nonpolar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

Data Analysis and Presentation:

Solubility can be expressed in various units. Common units include:

-

g/100 mL: Grams of solute per 100 milliliters of solvent.

-

mg/mL: Milligrams of solute per milliliter of solvent.

-

mol/L (Molarity): Moles of solute per liter of solution.

The following table provides a template for recording experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Heptane | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

Visualizing the Molecule and the Process

To aid in the understanding of the molecule and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

The organic solvents used for solubility determination also pose their own hazards, which can include flammability, toxicity, and volatility. It is imperative to consult the Safety Data Sheet (SDS) for each solvent before use and to follow all recommended safety precautions.

Conclusion

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. This compound | C8H7NO | CID 21949823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 3. tutorchase.com [tutorchase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

3-Hydroxy-5-methylbenzonitrile safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-5-methylbenzonitrile

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 95658-81-4), a key intermediate in various synthetic applications. This document is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling. This compound is a substituted aromatic compound. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Methyl-3-cyanophenol, m-Cyano-p-cresol | [2] |

| CAS Number | 95658-81-4 | [1][3] |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Solid (form may vary) | Assumed from hazard classification |

| Solubility | The product is water soluble. | [4] |

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation[1]. The causality for these classifications lies in the molecule's reactivity with biological tissues. The nitrile group (-CN) is a well-known toxicophore, and phenolic compounds can be corrosive or irritating.

GHS Hazard Classifications: [1]

| Hazard Code | Hazard Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |

The toxicological profile indicates that exposure via any route—ingestion, skin contact, or inhalation—can be harmful[1][5]. While specific mechanistic data for this compound is limited, benzonitrile derivatives can interfere with cellular respiration[6][7]. Therefore, exposure must be minimized through rigorous engineering controls and personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when working with the solid powder or creating solutions, is a certified Chemical Fume Hood [8][9]. This is critical to prevent the inhalation of dust or vapors, directly addressing the H332 and H335 hazard statements. The work area should be well-ventilated[4][10]. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[9][11][12].

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is not a substitute for robust engineering controls but is a mandatory final barrier between the researcher and the chemical.

-

Eye and Face Protection : Chemical safety goggles are required at a minimum.[4] If there is a risk of splashing, a full-face shield must be worn in conjunction with goggles[9][13]. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

-

Skin and Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn[4][9]. For tasks with a higher risk of splashes, a chemically resistant apron is recommended[9].

-

Hand Protection : Chemical-resistant gloves are mandatory. Given that this compound is harmful in contact with skin (H312) and causes skin irritation (H315), proper glove selection is critical. Double-gloving using nitrile gloves is a common and effective practice for incidental contact[8][9]. For prolonged handling or when making solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered[9]. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal[12].

-

Respiratory Protection : When work is conducted within a certified fume hood, respiratory protection is typically not required. However, if engineering controls are insufficient or during a large-scale spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][8].

Caption: Hierarchy of controls and PPE for safe handling.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is paramount. The following workflow is designed to minimize risk at every stage of handling.

Preparation and Planning

-

Risk Assessment : Before any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) and understand the specific hazards.

-

Designate Area : Clearly designate the work area for handling this compound.

-

Assemble Materials : Ensure all necessary equipment, including PPE, spill kits, and waste containers, are available and within reach.

-

Verify Controls : Confirm that the chemical fume hood is operational and that the safety shower/eyewash has been recently tested.

Handling Protocol

-

Don PPE : Put on all required PPE before entering the designated handling area.

-

Work in Fume Hood : Conduct all manipulations of the compound, including weighing and solution preparation, inside a certified chemical fume hood[9].

-

Avoid Dust Generation : When handling the solid material, use techniques that minimize dust formation. Do not dry sweep; if cleaning is needed, use a damp cloth or a vacuum with a HEPA filter[3][14].

-

Dispensing : Use a spatula or other appropriate tool to transfer the solid. When working with solutions, use a pipette or other liquid handling device to avoid splashes.

-

Container Management : Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors[4][10].

Post-Handling and Decontamination

-

Decontaminate : Wipe down the work surface in the fume hood with an appropriate cleaning agent after work is complete[13].

-

Dispose of Waste : All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container[4][13].

-

Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

-

Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory[4][10]. Do not eat, drink, or smoke in the work area[4].

Caption: A streamlined workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Chemical Spills

-

Minor Spill (Contained in Fume Hood) :

-

Ensure appropriate PPE is worn.

-

Cover the spill with a chemical absorbent material like vermiculite or sand[11]. Avoid raising dust.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[3][10].

-

Decontaminate the area.

-

-

Major Spill (Outside of Fume Hood) :

-

Evacuate all personnel from the immediate area and alert others nearby[10][11].

-

If safe to do so, close the laboratory door to contain vapors.

-